(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.), and its role or use in various applications.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process. It may also involve discussion of the yield and purity of the final product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, optical properties, and reactivity.Scientific Research Applications
Metabolic Pathway Insights
The metabolic processing of thiazoles, a category that includes the compound , has been scrutinized in mice, revealing the formation of specific ring cleavage products like thioformamide and benzimidazol-2-ylglyoxal. This highlights the compound's potential utility in metabolic pathway studies and its interactions with other chemicals in the body (Mizutani, Yoshida, & Kawazoe, 1994).
Diagnostic and Therapeutic Imaging
Benzamide analogs, closely related to the compound, have been developed and evaluated for their capacity to image the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application provides a non-invasive method to diagnose and monitor the progression of various cancers, with certain compounds showing high tumor uptake and favorable tumor/normal tissue ratios (Tu et al., 2007).
Cancer Research
Similarly, carbon-11 labeled sigma2 receptor ligands, derivatives of benzamides, have been utilized in PET to image the proliferative status of breast tumors. This approach offers insights into tumor biology and potential pathways for targeted cancer therapies (Tu et al., 2005).
Neuropharmacological Research
Benzamide derivatives have also been studied in the context of neuropharmacology. They have shown potential in modulating neural systems and influencing behaviors related to food consumption, addiction, and stress, presenting a possible avenue for developing new treatments for eating disorders and related conditions (Piccoli et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve recommendations for safe handling and disposal.
Future Directions
This could involve potential applications of the compound, areas for further research, and predictions about its future use and development.
properties
IUPAC Name |
2,6-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLDHMDTVGHYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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